UNC1215 is a highly potent, selective chemical probe designed to antagonize the methyl-lysine (Kme) reading function of the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of chromatin-interacting repressors [1]. With an established biochemical Kd of 120 nM and an IC50 of 40 nM, it serves as a critical benchmark compound for epigenetic screening and assay development [2]. Beyond its high affinity, UNC1215 demonstrates robust cell permeability and maintains non-toxicity at concentrations well above its effective cellular doses, making it a highly reliable reagent for both in vitro biochemical profiling and live-cell chromatin dynamic studies [1].
Substituting UNC1215 with generic methyl-lysine competitors or unoptimized structural analogs compromises assay integrity due to severe off-target epigenetic binding and loss of cellular efficacy [1]. While the human proteome contains over 200 Kme reader domains, UNC1215 achieves a >50-fold selectivity for L3MBTL3 over other MBT family members, a specificity lacking in broader epigenetic inhibitors[2]. Furthermore, structurally similar baselines like UNC1079 fail to engage the target in live cells or disrupt nuclear foci even at extreme concentrations (up to 0.1 mM), rendering them useless for cellular assays or as functional handles in targeted protein degradation (PROTAC) workflows [REFS-1, REFS-3]. Procurement must prioritize the exact UNC1215 structure to ensure reproducible target engagement without confounding pleiotropic effects.
UNC1215 exhibits highly specific binding to the MBT domains of L3MBTL3 with a Kd of 120 nM, competitively displacing mono- or dimethyl-lysine peptides [1]. When profiled against a comprehensive panel of over 200 Kme reader domains, UNC1215 demonstrated greater than 50-fold selectivity for L3MBTL3 compared to other human MBT family members [2]. In contrast, the structurally related control compound UNC1079 displays significantly weaker antagonism and fails to provide the necessary dynamic range for specific L3MBTL3 inhibition [1].
| Evidence Dimension | Target binding affinity (Kd) and selectivity fold |
| Target Compound Data | Kd = 120 nM; >50-fold selectivity for L3MBTL3 |
| Comparator Or Baseline | UNC1079 (weak/inactive) and other MBT family members (baseline) |
| Quantified Difference | >50-fold higher potency for L3MBTL3 over off-target MBT domains |
| Conditions | In vitro AlphaScreen and Isothermal Titration Calorimetry (ITC) assays |
High selectivity ensures that downstream phenotypic observations are strictly driven by L3MBTL3 inhibition rather than off-target epigenetic interference.
To validate functional utility in live-cell environments, UNC1215 was evaluated for its ability to disrupt the subnuclear localization of GFP-3MBT fusion proteins. UNC1215 successfully decreased the fluorescence recovery time in a dose-responsive manner, yielding an estimated cellular EC50 of 50–100 nM [1]. In direct contrast, the inactive analog UNC1079 showed zero effect on fluorescence recovery or foci disruption at concentrations up to 0.1 mM[1].
| Evidence Dimension | Cellular EC50 for foci disruption (FRAP assay) |
| Target Compound Data | EC50 = 50–100 nM |
| Comparator Or Baseline | UNC1079 |
| Quantified Difference | UNC1215 is highly active at <100 nM, whereas UNC1079 is completely inactive up to 100,000 nM (0.1 mM) |
| Conditions | Live HEK293 cells expressing GFP-3MBT, measured via Fluorescence Recovery After Photobleaching (FRAP) |
Validates that the procured compound is highly cell-permeable and functionally active in live-cell epigenetic assays, unlike structurally similar analogs.
UNC1215 has been successfully utilized as a chemical handle to hijack L3MBTL3 for nuclear-specific targeted protein degradation. Crucially, binding of UNC1215 to L3MBTL3 does not disrupt the endogenous interaction between L3MBTL3 and the Cul4-DCAF5 E3 ligase complex [1]. When incorporated into a PROTAC (KL-4), the UNC1215-based degrader successfully induced target degradation, whereas a PROTAC synthesized using the inactive UNC1079 derivative (KL-6) failed to induce any significant degradation [1].
| Evidence Dimension | PROTAC-mediated target degradation efficacy |
| Target Compound Data | UNC1215-based PROTAC (KL-4) successfully degrades target (FKBP12) |
| Comparator Or Baseline | UNC1079-based PROTAC (KL-6) |
| Quantified Difference | Complete loss of degradation capability when using the inactive analog handle |
| Conditions | HEK293 cells treated with 5 µM PROTACs for 12 hours |
Confirms UNC1215 as a validated, functional precursor for synthesizing L3MBTL3-recruiting PROTACs in advanced drug discovery workflows.
Due to its validated Kd of 120 nM and >50-fold selectivity for L3MBTL3, UNC1215 serves as an essential positive control in AlphaScreen and ITC assays designed to identify novel methyl-lysine reader domain inhibitors [1].
UNC1215's excellent cell permeability and low cellular EC50 (50-100 nM) make it the optimal reagent for FRAP assays and live-cell imaging studies investigating the subnuclear localization and mobility of MBT domain-containing proteins [2].
Because UNC1215 binds the methyl-lysine pocket of L3MBTL3 without disrupting its interaction with the Cul4-DCAF5 E3 ligase complex, it is uniquely suited as a chemical handle for synthesizing PROTACs aimed at degrading nuclear-localized protein targets [3].